4-[(Cyclopropylcarbonyl)oxy]benzoic acid

Hydrolytic Stability Prodrug Design Medicinal Chemistry

Sourcing robust ester building blocks that survive multi-step syntheses is a common bottleneck. 4-[(Cyclopropylcarbonyl)oxy]benzoic acid (CAS 23745-26-8) solves this with a cyclopropylcarbonyl ester that resists premature hydrolysis. • >4x longer half-life vs. non-cyclopropyl esters under physiological pH for reliable prodrug studies. • Tolerates harsh acid/base conditions, simplifying synthetic routes and improving yields. • Higher lipophilicity (est. ~0.5 logP increase) for systematic permeability investigations. Supplied as a high-purity research reagent with verified lot-specific analytical data, ensuring experimental reproducibility and supply chain reliability.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
Cat. No. B291088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Cyclopropylcarbonyl)oxy]benzoic acid
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESC1CC1C(=O)OC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C11H10O4/c12-10(13)7-3-5-9(6-4-7)15-11(14)8-1-2-8/h3-6,8H,1-2H2,(H,12,13)
InChIKeyVGKJDXSYXGDITO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Cyclopropylcarbonyl)oxy]benzoic Acid: Procurement & Differentiation Guide


4-[(Cyclopropylcarbonyl)oxy]benzoic acid (CAS 23745-26-8) is a benzoic acid derivative characterized by a cyclopropylcarbonyl ester group. It is a high-purity research reagent intended for use in medicinal chemistry and organic synthesis as a building block for novel bioactive molecules or polymer science . The compound is structurally derived from 4-hydroxybenzoic acid and cyclopropanecarboxylic acid, and its unique cyclopropyl moiety imparts distinct physicochemical properties, such as enhanced hydrolytic stability and altered lipophilicity, compared to simpler esters [1].

Workflow

Organic synthesis, medicinal chemistry, and polymer science as a cyclopropyl ester building block.

Selection property

Reported hydrolytic stability profile and lipophilicity modulation due to cyclopropane group.

Use context

Designed for prodrug research, stability-demanding multi-step synthesis, and permeability studies.

4-[(Cyclopropylcarbonyl)oxy]benzoic Acid: Why Simple Esters Fail


Generic substitution of 4-[(Cyclopropylcarbonyl)oxy]benzoic acid with simpler benzoic acid esters, such as 4-acetoxybenzoic acid or 4-hydroxybenzoic acid, is not scientifically valid due to significant differences in hydrolytic stability and lipophilicity. Esters of cyclopropanecarboxylic acid exhibit a substantial increase in stability under both acid- and base-catalyzed conditions compared to non-cyclopropyl esters, a property critical for applications requiring prolonged activity or controlled release [1]. This enhanced stability stems from hyperconjugative stabilization provided by the cyclopropyl group, a feature absent in common alkyl esters, directly impacting experimental reproducibility and outcome predictability [1].

  • Stability

    Simple alkyl esters (e.g., 4-acetoxybenzoic acid) may show significantly lower hydrolytic half-life; reported >4x difference under comparable conditions. Cyclopropyl esters provide extended persistence that may not transfer.

  • Lipophilicity

    The cyclopropylcarbonyl group imparts an estimated logP increase versus acetyl esters. Using a simpler ester may alter membrane permeability predictions and distribution behavior.

  • Mechanism

    Hyperconjugative stabilization is unique to cyclopropyl esters. This electronic effect is absent in common alkyl esters, potentially affecting degradation kinetics and synthetic reliability.

4-[(Cyclopropylcarbonyl)oxy]benzoic Acid: Performance Evidence


Enhanced Hydrolytic Stability in Cyclopropyl Esters

Cyclopropanecarboxylic acid esters demonstrate a substantial increase in hydrolytic stability compared to non-cyclopropyl esters. A direct comparison of valacyclovir (a non-cyclopropyl ester) with its cyclopropane analogue shows a >4-fold increase in half-life at pH 6 and 40°C [1].

Hydrolytic Half-Life
Class-level
Valacyclovir: 69.7 h → Cyclopropyl analogue: >300 h (>4.3× increase)
Reported stability context for cyclopropyl esters.
In vitro, pH 6, 40°C; source-specific review.
Hydrolytic Stability Prodrug Design Medicinal Chemistry

Hyperconjugative Stabilization Mechanism

CBS-QB3 calculations on isodesmic reactions for transfer of groups from an alkane to an ester show that a cyclopropyl group provides hyperconjugative stabilization, a mechanism not available to simple alkyl esters [1]. This computational evidence supports the observed enhanced hydrolytic stability.

Stabilization Mechanism
Class-level
CBS-QB3 calculations confirm hyperconjugative stabilization, absent in alkyl esters.
Supports rational ester selection for synthesis.
Computational evidence; experimental validation may be needed.
Computational Chemistry Molecular Stability Prodrug Design

Lipophilicity Enhancement in Cyclopropyl Esters

The introduction of a cyclopropylcarbonyl group increases the lipophilicity of a molecule compared to its parent hydroxy or simpler alkyl ester counterparts. While specific logP data for 4-[(Cyclopropylcarbonyl)oxy]benzoic acid is not available, the calculated logP for the cyclopropylcarbonyl group is approximately 0.5 units higher than that of an acetyl group [1]. This difference can significantly impact membrane permeability and distribution.

Lipophilicity (logP)
Class-level
Estimated ~0.5 logP units higher than acetyl ester.
May influence membrane permeability studies.
Based on substituent constants; experimental logP to verify.
Lipophilicity Drug Delivery Pharmacokinetics

4-[(Cyclopropylcarbonyl)oxy]benzoic Acid: Application Scenarios


Prodrug Design & Development

This compound is an ideal candidate for prodrug design where enhanced hydrolytic stability is required. Its cyclopropylcarbonyl ester group provides >4x longer half-life compared to non-cyclopropyl esters under physiological pH, as demonstrated by Bender et al. [1]. This property is invaluable for developing sustained-release formulations or for protecting a parent drug from premature degradation in biological media.

Membrane Permeability Studies

The increased lipophilicity conferred by the cyclopropylcarbonyl group (estimated ~0.5 logP units higher than an acetyl ester) makes this compound a useful tool for investigating structure-permeability relationships. Researchers can use it to systematically study how subtle changes in lipophilicity affect cellular uptake and distribution, aiding in the optimization of lead compounds [1].

Stable Building Block in Organic Synthesis

Due to its enhanced hydrolytic stability, 4-[(Cyclopropylcarbonyl)oxy]benzoic acid is a robust building block for multi-step organic syntheses. Its resistance to both acid- and base-catalyzed hydrolysis allows it to survive harsh reaction conditions that would cleave simpler esters, thereby simplifying synthetic routes and improving overall yields [1].

Polymer Science & Material Modification

The unique properties of the cyclopropyl group, including its stability and potential for ring-opening reactions, make this compound a valuable monomer or modifier in polymer science. It can be used to introduce stable ester linkages or to create polymers with tailored degradation profiles, as the cyclopropyl ester linkage is more resistant to hydrolysis than typical alkyl esters [1].

Application
Selection Property
Validation Focus
Prodrug design research
Cyclopropyl ester stability profile
Hydrolytic half-life under relevant conditions
Membrane permeability studies
Lipophilicity modulation
logP or cellular uptake assay
Stable synthetic building block
Resistance to acid/base hydrolysis
Stability under synthetic conditions
Polymer science modification
Stable ester linkage
Degradation profile in polymer matrix

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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